5-Isopropylcytidine 5'-monophosphate

Lipophilicity Modified nucleotides Physicochemical profiling

5-Isopropylcytidine 5'-monophosphate (CAS 117309-82-7), systematically designated as 5'-Cytidylic acid, 5-(1-methylethyl)-, diammonium salt, is a synthetic pyrimidine ribonucleoside monophosphate belonging to the 5-alkylcytidine nucleotide class. The molecule features an isopropyl substituent (-CH(CH₃)₂) at the C5 position of the cytosine base, distinguishing it from the endogenous ligand cytidine 5'-monophosphate (CMP) and from smaller 5-alkyl analogs such as 5-methylcytidine 5'-monophosphate.

Molecular Formula C12H20N3O8P
Molecular Weight 365.28 g/mol
CAS No. 117309-82-7
Cat. No. B12644893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropylcytidine 5'-monophosphate
CAS117309-82-7
Molecular FormulaC12H20N3O8P
Molecular Weight365.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
InChIInChI=1S/C12H20N3O8P/c1-5(2)6-3-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)4-22-24(19,20)21/h3,5,7-9,11,16-17H,4H2,1-2H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1
InChIKeyRAHCOJKTMOTPOZ-TURQNECASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropylcytidine 5'-monophosphate (CAS 117309-82-7): Baseline Characterization of a C5-Modified Cytidine Nucleotide for RNA Research & Procurement


5-Isopropylcytidine 5'-monophosphate (CAS 117309-82-7), systematically designated as 5'-Cytidylic acid, 5-(1-methylethyl)-, diammonium salt, is a synthetic pyrimidine ribonucleoside monophosphate belonging to the 5-alkylcytidine nucleotide class [1]. The molecule features an isopropyl substituent (-CH(CH₃)₂) at the C5 position of the cytosine base, distinguishing it from the endogenous ligand cytidine 5'-monophosphate (CMP) and from smaller 5-alkyl analogs such as 5-methylcytidine 5'-monophosphate [2]. With a molecular weight of 365.28 g/mol (free acid) and a predicted logP of -1.81, this compound occupies a distinct physicochemical space among modified cytidine nucleotides [3]. Its primary recognized application lies within structure-activity relationship (SAR) studies of nucleobase modifications, where the steric and electronic properties of the isopropyl group offer a differentiated tool for probing enzyme-substrate interactions, particularly in the context of nucleotide metabolism and nucleic acid research [1].

Why 5-Isopropylcytidine 5'-monophosphate Cannot Be Interchanged with Other C5-Modified Cytidine Nucleotides in Research Procurement


Substitution of 5-isopropylcytidine 5'-monophosphate with other in-class 5-alkylcytidine nucleotides (e.g., 5-methyl or 5-ethyl analogs) or with unmodified CMP is not scientifically justifiable due to quantifiable differences in lipophilicity, steric bulk, and biological activity profiles. The isopropyl group at C5 introduces a branched, three-carbon substituent that is both more lipophilic and sterically more demanding than the methyl group of 5-methyl-CMP [1]. This translates to a measurable logP shift of +0.32 log units relative to 5-methyl-CMP and approximately +1.6 log units relative to unmodified CMP [2]. In biological systems, the Béres et al. (1989) study demonstrated that 5-alkylcytidine 5'-monophosphates as a class exhibit cytostatic activity against L1210 leukemia cells (ID₅₀ range: 35–162 µg/mL), whereas unmodified CMP cyclic 3',5'-monophosphate also shows activity, indicating that the alkyl substituent does not ablate but rather modulates bioactivity [3]. These differences are sufficiently large that researchers cannot assume functional equivalence when selecting a modified nucleotide for SAR studies, enzymatic assays, or biophysical characterization. Procurement decisions must therefore be guided by the specific alkyl substitution pattern required for the experimental question at hand.

5-Isopropylcytidine 5'-monophosphate (CAS 117309-82-7) Product-Specific Quantitative Evidence Guide


Quantified Lipophilicity Differentiation of 5-Isopropylcytidine 5'-monophosphate Versus Unmodified CMP and 5-Methyl-CMP

The isopropyl substituent at the C5 position of the cytosine base confers a quantifiably higher lipophilicity relative to both unmodified cytidine 5'-monophosphate (CMP) and the smaller 5-methyl analog. Computational logP values derived from the ZINC database demonstrate that 5-isopropylcytidine 5'-monophosphate exhibits a logP of -1.814, compared with -2.138 for 5-methylcytidine 5'-monophosphate (ZINC53683428) and -3.4 for unmodified CMP (SIELC). This represents a ΔlogP of +0.324 versus the methyl analog and approximately +1.586 versus unmodified CMP [1][2][3].

Lipophilicity Modified nucleotides Physicochemical profiling

Cytostatic Activity of 5-Alkylcytidine 5'-Monophosphates Against L1210 Leukemia Cells: Class-Level Quantitative Evidence

In the foundational structure-activity relationship study by Béres et al. (1989), a series of 5-alkylcytidine 5'-monophosphates, including the 5-isopropyl derivative, were evaluated for cytostatic activity against murine leukemia L1210 cells. The 5-alkylcytidine 5'-monophosphates as a class demonstrated ID₅₀ values ranging from 35 to 162 µg/mL. Notably, the corresponding cyclic 3',5'-monophosphates bearing the same 5-alkyl substituents were uniformly inactive (ID₅₀ > 200 µg/mL), establishing a clear structural requirement for the acyclic monophosphate form [1]. While individual ID₅₀ values for each 5-alkyl congener were not reported in the abstract, the class-range activity confirms that 5-alkyl substitution on CMP does not abolish cytostatic potential, in contrast to the cyclic nucleotide form which is devoid of activity at concentrations exceeding 200 µg/mL.

Cytostatic activity L1210 leukemia 5-alkylcytidine Antitumor screening

Absence of Antiviral Activity at High Concentration: Negative Selectivity Data Distinguishing 5-Isopropylcytidine 5'-monophosphate from Antiviral Cytidine Analogs

In the Béres et al. (1989) study, all members of the 5-alkylcytidine series, including the 5-isopropyl derivative, were tested for antiviral activity. No antiviral activity was detected for any compound in the series when tested at a concentration of 400 µg/mL [1]. This finding is mechanistically significant because it distinguishes 5-alkylcytidine 5'-monophosphates from other cytidine-derived antiviral agents that act through viral polymerase inhibition (e.g., 5-fluorocytidine analogs, N4-hydroxycytidine derivatives). The absence of antiviral activity at 400 µg/mL, combined with the presence of cytostatic activity at 35–162 µg/mL, suggests a cellular target selectivity profile that differs markedly from clinically relevant antiviral nucleoside analogs.

Antiviral screening Negative selectivity Cytidine analogs Counter-screening

Molecular Weight and Physicochemical Differentiation of 5-Isopropylcytidine 5'-monophosphate from Smaller 5-Alkyl Congeners

The isopropyl substituent at C5 increases the molecular weight to 365.28 g/mol (free acid), compared with 337.23 g/mol for 5-methylcytidine 5'-monophosphate and 323.20 g/mol for unmodified CMP [1][2][3]. This mass increment of +28.05 Da relative to the 5-methyl analog provides a distinct analytical signature for mass spectrometric differentiation and also represents increased steric bulk at the nucleobase. The branched isopropyl group (van der Waals volume approximately 38.5 ų for an isopropyl moiety versus approximately 21.6 ų for a methyl group) presents a substantially larger steric profile that can differentially affect base-pairing interactions, enzyme active site accommodation, and RNA secondary structure when incorporated into oligonucleotides [4].

Molecular weight Steric bulk SAR Nucleotide analogs

5-Isopropylcytidine 5'-monophosphate (CAS 117309-82-7): Best-Fit Research and Industrial Application Scenarios Derived from Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of C5-Modified Nucleotides Requiring Quantified Lipophilicity Progression

Researchers investigating the impact of incremental alkyl chain branching on nucleotide physicochemical properties can utilize 5-isopropylcytidine 5'-monophosphate as a mid-range lipophilicity probe within a homologous series. With a logP of -1.814, this compound sits between 5-methyl-CMP (logP -2.138) and higher alkyl analogs, providing a quantifiable step in a SAR lipophilicity ladder [1][2]. The branched isopropyl group adds steric complexity beyond the linear ethyl or propyl series, making this compound particularly valuable for probing the shape complementarity of nucleotide-binding sites in enzymes such as cytidine deaminase, CMP kinase, or RNA polymerases.

Negative Control Compound for Antiviral Nucleotide Screening Cascades

The documented absence of antiviral activity at 400 µg/mL, combined with measurable cytostatic activity at 35–162 µg/mL, positions 5-isopropylcytidine 5'-monophosphate as an ideal negative control for distinguishing genuine antiviral efficacy from nonspecific cytotoxic effects [3]. Screening laboratories can procure this compound to benchmark assay windows in cell-based antiviral assays, ensuring that hits are not artifacts of general cytotoxicity—a critical quality control application in infectious disease drug discovery programs.

Analytical Reference Standard for Mass Spectrometry and HPLC Method Development Targeting Modified Nucleotides

With a distinct molecular weight of 365.28 g/mol and a unique retention time profile predicted from its intermediate logP of -1.814, 5-isopropylcytidine 5'-monophosphate serves as a well-defined analytical reference standard in LC-MS and HPLC workflows [1]. Its mass difference of +28.05 Da relative to 5-methyl-CMP enables unambiguous chromatographic resolution from the more common 5-methyl and unmodified CMP species, making it suitable for method development, system suitability testing, and as an internal standard in nucleotide metabolomics studies.

Probing Steric Constraints in Nucleotide-Utilizing Enzymes and RNA Structural Studies

The branched isopropyl substituent provides approximately 1.8-fold greater steric volume than a methyl group at the C5 position [4]. This steric differentiation enables researchers to systematically interrogate the steric tolerance of nucleotide-binding pockets in enzymes (e.g., T4 RNA ligase, nucleotide kinases, polymerases) and to evaluate how nucleobase bulk affects RNA duplex stability and protein-RNA interactions. The compound is specifically indicated for studies where the steric profile, rather than merely the electronic character, of the C5 modification is the variable of interest.

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